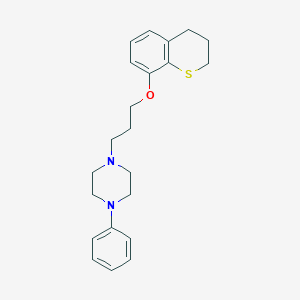
Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)-4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)-4-phenyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The exact mechanism of action of Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)-4-phenyl- is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of certain neurotransmitters, including GABA, serotonin, and dopamine. It has also been shown to interact with various ion channels, including voltage-gated sodium channels and NMDA receptors.
Effets Biochimiques Et Physiologiques
Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)-4-phenyl- has been found to produce various biochemical and physiological effects in animal models. It has been shown to increase the levels of GABA and serotonin in the brain, which are known to have anxiolytic and antidepressant effects. It has also been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are involved in the pathogenesis of various inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)-4-phenyl- in lab experiments is its potent and specific pharmacological effects. It has been shown to produce consistent results in animal models, making it a valuable tool for studying various physiological and pathological processes. However, its high cost and limited availability can be a significant limitation for some researchers.
Orientations Futures
There are several potential future directions for research on Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)-4-phenyl-. One possible direction is to explore its potential applications in the treatment of various neurological disorders, such as epilepsy, anxiety, and depression. Another direction is to investigate its effects on other neurotransmitter systems, such as glutamate and acetylcholine. Moreover, further research is needed to elucidate the exact mechanism of action of Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)-4-phenyl- and to develop more efficient and cost-effective synthesis methods.
Méthodes De Synthèse
The synthesis of Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)-4-phenyl- involves the reaction of 3-(3,4-dihydro-2H-1-benzothiopyran-8-yloxy)propanol with phenylpiperazine in the presence of a base. This reaction leads to the formation of the desired product, which can be purified using various techniques, including column chromatography, recrystallization, and distillation.
Applications De Recherche Scientifique
Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)-4-phenyl- has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit potent anticonvulsant, antidepressant, and anxiolytic activities in animal models. Moreover, it has been found to possess significant analgesic and anti-inflammatory effects, making it a promising candidate for the development of new painkillers.
Propriétés
Numéro CAS |
153804-53-6 |
|---|---|
Nom du produit |
Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)-4-phenyl- |
Formule moléculaire |
C22H28N2OS |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
1-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)propyl]-4-phenylpiperazine |
InChI |
InChI=1S/C22H28N2OS/c1-2-9-20(10-3-1)24-15-13-23(14-16-24)12-6-17-25-21-11-4-7-19-8-5-18-26-22(19)21/h1-4,7,9-11H,5-6,8,12-18H2 |
Clé InChI |
CHNULUFNAXCTTN-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(=CC=C2)OCCCN3CCN(CC3)C4=CC=CC=C4)SC1 |
SMILES canonique |
C1CC2=C(C(=CC=C2)OCCCN3CCN(CC3)C4=CC=CC=C4)SC1 |
Autres numéros CAS |
153804-53-6 |
Synonymes |
1-phenyl-4-(3-thiochroman-8-yloxypropyl)piperazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



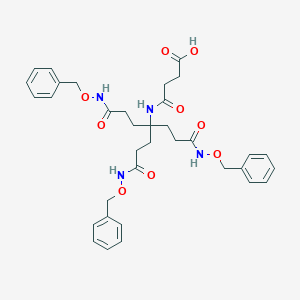
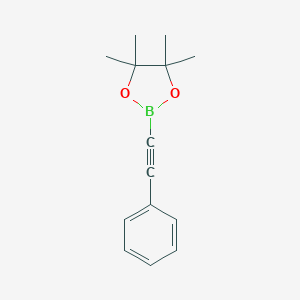
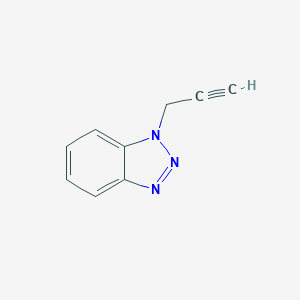
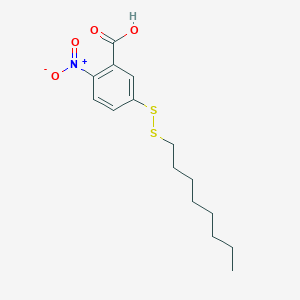


![Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate](/img/structure/B116212.png)
![8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B116216.png)
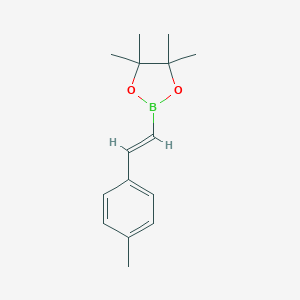
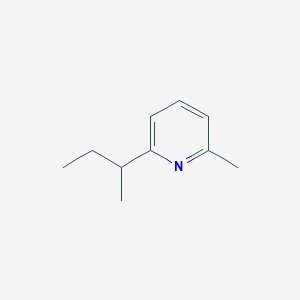
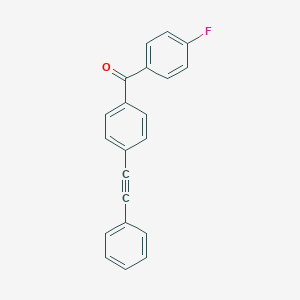
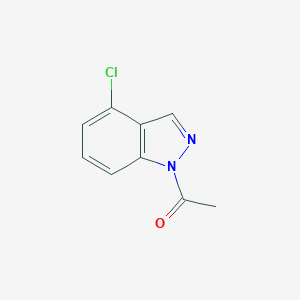
![(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, 97+%](/img/structure/B116228.png)
![(4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B116230.png)